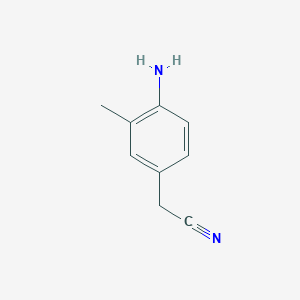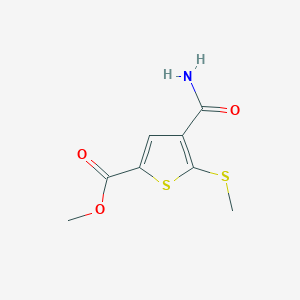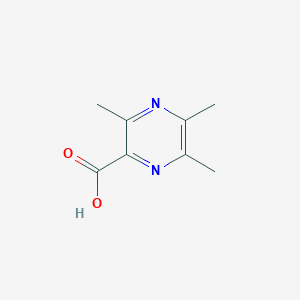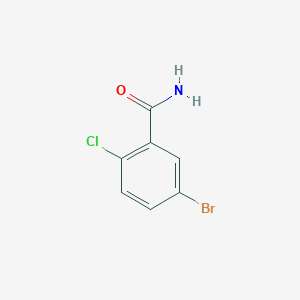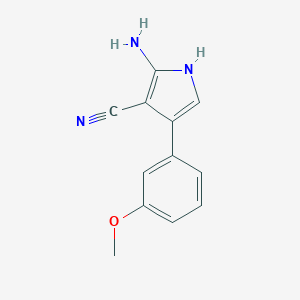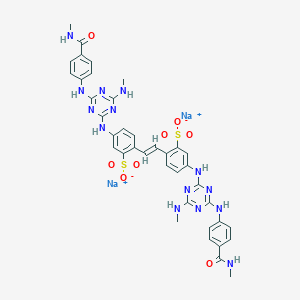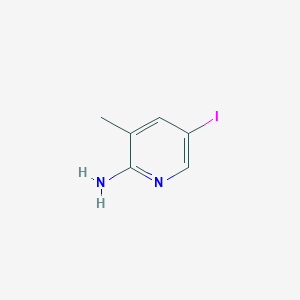
5-Iodo-3-methylpyridin-2-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-Iodo-3-methylpyridin-2-amine and related compounds involves intricate chemical reactions designed to introduce specific functional groups into the pyridine nucleus. Techniques such as palladium-catalyzed amination and oxidative C-H amination under metal-free conditions at room temperature have been developed. These methods allow for the regioselective introduction of the amino group into the pyridine ring, showcasing the adaptability and efficiency of modern synthetic methods in generating complex molecules (Mondal et al., 2017).
Molecular Structure Analysis
The molecular structure of 5-Iodo-3-methylpyridin-2-amine and its derivatives can be extensively studied using X-ray crystallography, showcasing its orthorhombic space group and confirming intermolecular hydrogen bonds that contribute to its stability and reactivity. This structural analysis is critical in understanding the reactivity and binding properties of the compound, which are essential for its application in various chemical syntheses and material science applications (Zhu et al., 2021).
Chemical Reactions and Properties
5-Iodo-3-methylpyridin-2-amine undergoes a variety of chemical reactions, indicating its versatility as a synthetic intermediate. These reactions include palladium-catalyzed cross-coupling reactions, which are pivotal in the construction of complex organic frameworks. The ability to undergo these reactions highlights its utility in synthesizing a wide array of functionalized pyridine derivatives, crucial for developing new pharmaceuticals and materials (Wu et al., 2022).
Physical Properties Analysis
The physical properties of 5-Iodo-3-methylpyridin-2-amine, such as melting points, solubility, and crystalline structure, are fundamental to its application in various fields. These properties are determined through methods like differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD), providing insights into the compound's stability, solubility, and suitability for various applications (Ribet et al., 2005).
Chemical Properties Analysis
The chemical properties of 5-Iodo-3-methylpyridin-2-amine, such as its reactivity towards nucleophiles, electrophiles, and its participation in coupling reactions, are crucial for its utility in synthetic chemistry. Studies have shown that it can serve as a versatile intermediate for the synthesis of complex organic molecules, demonstrating its significance in the development of novel compounds with potential applications in various industries (Ahmad et al., 2017).
Wissenschaftliche Forschungsanwendungen
-
Biological Potential of Indole Derivatives
- Field : Pharmacology
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Method : The methods of application would depend on the specific biological activity being targeted. Generally, these compounds are synthesized and then tested in vitro or in vivo for their biological activity .
- Results : Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents .
Safety And Hazards
Zukünftige Richtungen
While specific future directions for 5-Iodo-3-methylpyridin-2-amine are not mentioned in the search results, pyridopyrimidines, which include compounds like 5-Iodo-3-methylpyridin-2-amine, are of great interest due to their biological potential . They are present in relevant drugs and have been studied in the development of new therapies .
Eigenschaften
IUPAC Name |
5-iodo-3-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHKBDPHSGITFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359329 | |
| Record name | 5-Iodo-3-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-3-methylpyridin-2-amine | |
CAS RN |
166266-19-9 | |
| Record name | 5-Iodo-3-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-iodo-3-methylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B65755.png)


![Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B65764.png)




